5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound that incorporates both benzothiazole and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with a suitable hexyl-substituted pyrrolone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of catalysts and solvents can also be tailored to improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrolone rings .
Scientific Research Applications
5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolone ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The hexyl group provides hydrophobic character, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This can lead to improved pharmacokinetic properties and therapeutic efficacy compared to similar compounds.
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-hexyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H21N3OS/c1-2-3-4-7-10-20-11-13(21)15(16(20)18)17-19-12-8-5-6-9-14(12)22-17/h5-6,8-9,18,21H,2-4,7,10-11H2,1H3 |
InChI Key |
STCRPEUIDKELRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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